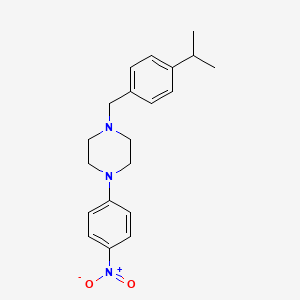
1-(4-isopropylbenzyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropylbenzyl)-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, in particular, features isopropylbenzyl and nitrophenyl substituents attached to the piperazine ring, which influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with electrophilic centers. For example, the synthesis of certain piperazine compounds has been achieved through reactions involving carbonyl compounds, halides, or activated alkenes. These methods highlight the versatility of piperazine derivatives in chemical synthesis, offering pathways to various functionalized molecules (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including this compound, can be studied using techniques like X-ray crystallography. These studies reveal details about the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, crystallographic studies of similar compounds have shown various molecular conformations and interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity (Shankara Prasad et al., 2022).
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with the vesicular monoamine transporter type 2 (vmat2) .
Mode of Action
Vmat2 inhibitors, like the compound mentioned above, are known to reduce dopamine storage and release . This reduction in dopamine release curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes certain neurological conditions .
Biochemical Pathways
The compound likely affects the dopamine neurotransmission pathway, given its potential interaction with VMAT2 . By inhibiting VMAT2, the compound could reduce dopamine release in the motor striatum, resulting in stronger “stop” signals and weaker “go” signals . This could lead to robust therapeutic effects in reducing abnormal involuntary hyperkinetic movements in certain neurological conditions .
Pharmacokinetics
Genetic factors are known to contribute to the variability in pharmacokinetics, affecting the enzymes and transporters involved in the adme of drugs .
Result of Action
The result of the compound’s action would likely be a reduction in the abnormal involuntary hyperkinetic movements associated with certain neurological conditions . This is due to the compound’s potential to reduce dopamine release in the motor striatum .
Action Environment
It’s worth noting that factors such as diet, lifestyle, and co-administration of other drugs can influence the pharmacokinetics and pharmacodynamics of a compound .
Safety and Hazards
特性
IUPAC Name |
1-(4-nitrophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)18-5-3-17(4-6-18)15-21-11-13-22(14-12-21)19-7-9-20(10-8-19)23(24)25/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNRJWVAQNMXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-(3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5027051.png)

![5-(4-methoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5027060.png)
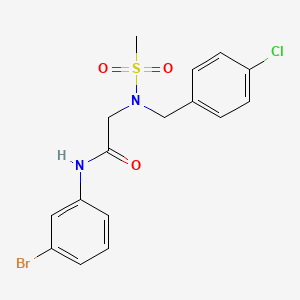
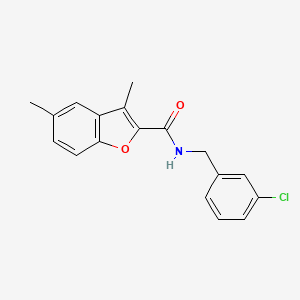
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027082.png)
![1-(2,4-dimethylphenyl)-3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5027083.png)
![2-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5027091.png)

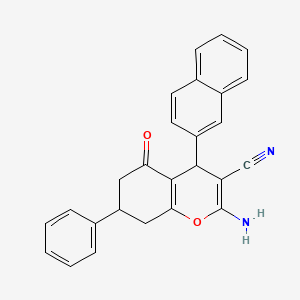
![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5027099.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027117.png)
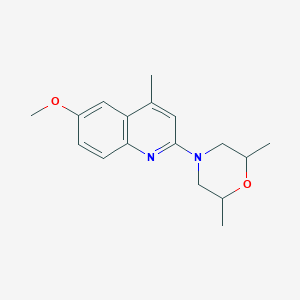
![3-allyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027124.png)